molecular formula C8H12OS2 B1339463 Furfuryl propyl disulfide CAS No. 252736-36-0

Furfuryl propyl disulfide

Cat. No.: B1339463
CAS No.: 252736-36-0
M. Wt: 188.3 g/mol
InChI Key: YCXWJNAAXGVFED-UHFFFAOYSA-N
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Description

Furfuryl propyl disulfide is an organic compound with the chemical formula C8H12OS2. It is a disulfide derivative, characterized by the presence of a furfuryl group and a propyl group connected via a disulfide bond. This compound is known for its distinctive aroma and is often used as a flavoring agent in the food industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Furfuryl propyl disulfide can be synthesized through the oxidation of thiols. One common method involves the reaction of furfuryl thiol with propyl thiol in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C.

Industrial Production Methods: In industrial settings, this compound is produced by a similar oxidation process but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Furfuryl propyl disulfide undergoes several types of chemical reactions, including:

    Oxidation: It can be further oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced back to the corresponding thiols.

    Substitution: The disulfide bond can be cleaved and substituted with other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Thiolysis with other thiols under mild conditions.

Major Products Formed:

    Oxidation: Furfuryl propyl sulfoxide, furfuryl propyl sulfone.

    Reduction: Furfuryl thiol, propyl thiol.

    Substitution: Mixed disulfides with other thiols.

Scientific Research Applications

Furfuryl propyl disulfide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying disulfide bond formation and cleavage.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Widely used as a flavoring agent in the food industry due to its unique aroma.

Mechanism of Action

The mechanism of action of furfuryl propyl disulfide involves the interaction of its disulfide bond with various molecular targets. The disulfide bond can undergo redox reactions, leading to the formation of reactive intermediates that can interact with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Furfuryl propyl disulfide can be compared with other similar disulfide compounds, such as:

    Furfuryl disulfide: Similar structure but lacks the propyl group.

    Propyl disulfide: Similar structure but lacks the furfuryl group.

    Di(2-pyridyl) disulfide: Contains pyridyl groups instead of furfuryl and propyl groups.

Uniqueness: this compound is unique due to the presence of both furfuryl and propyl groups, which contribute to its distinctive aroma and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[(propyldisulfanyl)methyl]furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12OS2/c1-2-6-10-11-7-8-4-3-5-9-8/h3-5H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXWJNAAXGVFED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSSCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; sulfidic allacaeous aroma
Record name Propyl furfuryl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1011/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water,soluble in organic solvents, Miscible at room temperature (in ethanol)
Record name Propyl furfuryl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1011/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.103-1.113 (20°)
Record name Propyl furfuryl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1011/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

252736-36-0
Record name 2-[(Propyldithio)methyl]furan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252736-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propyl furfuryl disulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252736360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PROPYL FURFURYL DISULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HVD52TXC64
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Furfuryl propyl disulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032289
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Furfuryl propyl disulfide was prepared by a Bunte salt reaction. Sodium furfurylthiolate was prepared by reaction of furfuryl mercaptan with sodium hydroxide in water. Sodium propylthiosulfate (Bunte salt) was prepared by reaction of bromopropane with sodium thiosulfate in a mixture of methanol/water. The reaction of the two salts, sodium furfurylthiolate and sodium propylthiosulfate, in water yielded furfuryl propyl disulfide.
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sodium furfurylthiolate
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sodium propylthiosulfate
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Synthesis routes and methods II

Procedure details

Furfuryl propyl disulfide was prepared by a Bunte salt reaction. Sodium furfurylthiolate was prepared by reaction of furfuryl mercaptan with sodium hydroxide in water. Sodium propylthiosulfate (Bunte salt) was prepared by reaction of bromopropane with sodium thiosulfate in a mixture of methanol/water. The reaction of the two salts, sodium furfurylthiolate and sodium propylthiosulfate, in water yielded furfuryl propyl disulfide.
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sodium thiosulfate
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Bunte salt
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sodium furfurylthiolate
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sodium propylthiosulfate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is Furfuryl propyl disulfide and what is its primary use in the food industry?

A1: this compound is an organic compound belonging to the disulfide family, known for its characteristic aroma. While the provided abstract does not describe the specific flavor profile, it highlights its use as a flavoring agent []. This suggests that this compound likely contributes to the overall sensory experience of food products by imparting a specific taste and/or aroma.

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